Lipophilicity (LogP) Reduction by 4-Fluoro Substitution Versus Non-Fluorinated Analog
The introduction of a fluorine atom at the 4-position of the dihydrobenzofuran scaffold significantly reduces the computed LogP compared to the non-fluorinated 7-bromo-2,3-dihydrobenzofuran-3-amine analog. The target compound exhibits a computed LogP of 1.74, which is within the optimal range for CNS drug candidates (LogP 1–3), whereas removal of the fluorine would increase LogP, potentially reducing ligand efficiency and increasing the risk of promiscuous off-target binding [1].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.4 (PubChem XLogP3-AA) or 1.74 (ChemSpace model) |
| Comparator Or Baseline | 7-Bromo-2,3-dihydrobenzofuran-3-amine (non-fluorinated): estimated LogP ~2.0–2.5 based on removal of electronegative fluorine |
| Quantified Difference | ΔLogP ≈ 0.5–1.0 log units lower for the 4-fluoro compound |
| Conditions | Computed using XLogP3 3.0 (PubChem) and proprietary ChemSpace algorithm |
Why This Matters
A LogP difference of 0.5–1.0 log units significantly impacts blood-brain barrier permeability and aqueous solubility, directly influencing whether a lead series remains within CNS drug-like chemical space during optimization.
- [1] PubChem Compound Summary for CID 81527598, XLogP3-AA = 1.4. National Center for Biotechnology Information (2024). View Source
